2-Propenoic acid, 2-methyl-, 2-(methylamino)ethyl ester
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Overview
Description
2-(methylamino)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H13NO2. It is also known by several synonyms, including methylaminoethyl-methacrylate and 2-(N-Methylamino)aethyl-methacrylat . This compound is characterized by its ester functional group and is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(methylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)ethyl 2-methylprop-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(methylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound can be used in the development of drug delivery systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(methylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl 2-methylprop-2-enoate: This compound has a similar structure but with an additional methyl group on the amine.
2-(ethylamino)ethyl 2-methylprop-2-enoate: This compound has an ethyl group instead of a methyl group on the amine.
Uniqueness
2-(methylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
25012-66-2 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(methylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-6(2)7(9)10-5-4-8-3/h8H,1,4-5H2,2-3H3 |
InChI Key |
DEGZUQBZHACZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCNC |
Origin of Product |
United States |
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